3-Nonanon-1-yl acetate
Description
Structure
3D Structure
Properties
CAS No. |
7779-54-6 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-oxononyl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h3-9H2,1-2H3 |
InChI Key |
SIDKXKCKKVBGMY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCOC(=O)C |
Canonical SMILES |
CCCCCCC(=O)CCOC(=O)C |
Other CAS No. |
7779-54-6 |
Origin of Product |
United States |
Foundational & Exploratory
3-oxononyl acetate molecular weight and formula
The following technical guide provides an in-depth analysis of 3-Oxononyl Acetate , structured for researchers and product development professionals.
CAS Registry Number: 7779-54-6 FEMA Number: 3050 Primary Classification: Aliphatic Keto-Ester / Flavoring Agent
Executive Summary
3-Oxononyl acetate (also known as 1-acetoxy-3-nonanone) is a specialized aliphatic ester characterized by a dual-functional motif: a ketone at the C3 position and an acetate ester at the C1 terminus. Primarily utilized in the flavor and fragrance industry, it imparts creamy, fruity, and coconut-like nuances to formulations. Beyond its organoleptic utility, the molecule serves as a valuable intermediate in the synthesis of complex lipid derivatives and pheromone analogues due to its reactive carbonyl and ester functionalities.
Chemical Identity & Molecular Descriptors[1][2][3]
| Parameter | Data |
| IUPAC Name | 3-Oxononyl acetate |
| Synonyms | 1-Acetoxy-3-nonanone; 3-Nonanon-1-yl acetate; Acetic acid 3-oxononyl ester |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol (Monoisotopic: 200.1412 Da) |
| SMILES | CCCCCC(=O)CCOC(C)=O |
| InChI Key | SIDKXKCKKVBGMY-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Fruity, creamy, coconut, slightly waxy |
Physicochemical Properties
Data represents consensus values from predictive modeling and available safety data sheets.
-
Boiling Point: 260–265 °C (at 760 mmHg) / ~110 °C (at 0.5 mmHg)
-
Density: 0.945 ± 0.06 g/cm³ (Predicted)
-
LogP (Octanol-Water): 2.20 (Estimated)
-
Refractive Index:
-
Solubility: Insoluble in water; soluble in ethanol, propylene glycol, and non-polar organic solvents.
-
Flash Point: >100 °C (Predicted)
Synthesis & Production Methodology
The synthesis of 3-oxononyl acetate typically follows a C-C bond formation strategy extending the carbon chain of a methyl ketone, followed by esterification. The most robust industrial route involves the aldol-type condensation of 2-octanone with formaldehyde, followed by acetylation.
Core Synthetic Pathway
-
Methylolation (Aldol Condensation): 2-Octanone is reacted with formaldehyde (or paraformaldehyde) under basic or acidic conditions. The reaction occurs selectively at the alpha-methyl group due to kinetic control, yielding 1-hydroxy-3-nonanone .
-
Esterification: The resulting primary alcohol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final acetate.
Reaction Workflow Diagram
Figure 1: Synthetic pathway from 2-octanone via hydroxymethylation and subsequent acetylation.
Analytical Characterization
Researchers identifying this compound in complex matrices (e.g., essential oils or reaction mixtures) should rely on the following spectral signatures.
Mass Spectrometry (GC-MS)
The fragmentation pattern is dominated by the stability of the acetate group and the ketone cleavage.
-
Molecular Ion (
): m/z 200 (often weak or absent). -
Base Peak: m/z 43 (
). -
Diagnostic Fragment (
): m/z 140. Loss of acetic acid ( ) via McLafferty rearrangement-like elimination is a primary diagnostic feature for aliphatic acetates. -
Alpha-Cleavage: Cleavage adjacent to the ketone may yield fragments at m/z 113 (
) or m/z 87 ( ).
IR Spectroscopy[1]
-
Carbonyl (
): Two distinct bands.[1]-
~1740 cm⁻¹ (Ester carbonyl).
-
~1715 cm⁻¹ (Ketone carbonyl).[1]
-
-
C-O Stretch: Strong bands at 1230–1250 cm⁻¹ (Acetate).
Regulatory & Safety Status
-
FEMA Number: 3050 (Flavor and Extract Manufacturers Association).
-
JECFA Status: Evaluated as a flavoring agent; structural class II.
-
Regulatory: Approved for use in food in major jurisdictions (USA, EU, Japan) under "Artificial Flavoring Substances".
-
Handling: Standard laboratory safety protocols for esters/ketones apply. Avoid inhalation and skin contact. Combustible liquid.
References
-
PubChem Compound Summary. (2025). 3-Nonanone, 1-hydroxy-, acetate (CID 12678469). National Center for Biotechnology Information. Link
-
The Good Scents Company. (2024).[2] 3-oxononyl acetate (CAS 7779-54-6) Information.[2] Link
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances List. (FEMA 3050).[2]
- NIST Mass Spectrometry Data Center.Mass Spectrum of Aliphatic Acetates. National Institute of Standards and Technology.
Sources
1-acetoxy-3-nonanone synonyms and IUPAC name
This guide provides an in-depth technical analysis of 1-acetoxy-3-nonanone (CAS 7779-54-6), a functionalized ketone-ester used primarily in flavor chemistry and organic synthesis.
Synonyms, Nomenclature, and Synthetic Pathways
Executive Summary
1-Acetoxy-3-nonanone is a bifunctional aliphatic compound characterized by a nonane backbone containing a ketone group at the C3 position and an acetoxy (acetate) moiety at the C1 position.[1] While often overshadowed by its parent compound (3-nonanone) or more common fruit fly attractants (e.g., Cue-lure), this molecule serves as a specialized flavoring agent and a demonstration substrate for regioselective oxidative catalysis.
Primary Classification: Carboxylic Ester / Ketone CAS Registry Number: 7779-54-6 Key Application: Flavoring agent (FEMA/Japan Food Sanitation Act), Synthetic Intermediate.
Nomenclature and Chemical Identity
Accurate nomenclature is critical for distinguishing this compound from isomeric pheromones or structurally related lures.
IUPAC Name
The systematic International Union of Pure and Applied Chemistry (IUPAC) name is derived by prioritizing the ester group over the ketone in naming structure, though often the ketone position dictates the numbering of the carbon chain in common parlance.
-
Preferred IUPAC Name: 3-Oxononyl acetate
-
Systematic Rationale:
-
Parent Chain: Nonyl (9 carbons).
-
Principal Group: Acetate ester (at position 1).
-
Substituent: Oxo group (ketone) at position 3.
-
Synonyms and Trade Names
The following list consolidates common and database-specific synonyms used in industrial catalogs (PubChem, EPA, FEMA).
| Category | Synonym | Context |
| Systematic | 3-Oxononyl acetate | Preferred IUPAC |
| Structural | 1-(Acetyloxy)-3-nonanone | Emphasizes substitution |
| Structural | 3-Nonanone, 1-hydroxy-, acetate | Chemical Abstracts Service (CAS) style |
| Descriptive | 3-Nonanon-1-yl acetate | Locant specificity |
| Legacy/Industrial | Methylol methyl hexyl ketone acetate | Derived from synthesis logic |
| Inventory | FEMA 3440 (Related*) | Note: FEMA 3440 is 3-Nonanone; check specific lists for acetate. |
Critical Note on Isomers: Do not confuse with Cue-lure (4-(p-acetoxyphenyl)-2-butanone), which is a specific attractant for Bactrocera fruit flies. While both are "acetoxy ketones," their skeletons and biological activities are distinct.
Structural Identifiers
-
SMILES: CCCCCCC(=O)CCOC(=O)C
-
InChI: InChI=1S/C11H20O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h3-9H2,1-2H3
-
Molecular Formula: C₁₁H₂₀O₃
Chemical & Physical Properties
The physicochemical profile of 1-acetoxy-3-nonanone suggests a molecule with low volatility compared to smaller ketones, contributing to its persistence in flavor formulations.
| Property | Value | Source/Estimation |
| Molecular Weight | 200.27 g/mol | Calculated |
| Physical State | Liquid | Standard Conditions |
| Boiling Point | ~280–290 °C | Predicted (based on MW/Polarity) |
| Density | ~0.96 g/cm³ | Predicted |
| Solubility | Insoluble in water; Soluble in alcohols, oils | Lipophilic chain |
| LogP | ~2.2 | Predicted (XLogP3) |
Synthesis and Production Protocols
The synthesis of 1-acetoxy-3-nonanone is a classic example of regioselective oxidation . A primary method involves the Wacker-type oxidation of terminal or internal alkenes.
Protocol: Wacker-Type Oxidation of (Z)-2-Nonenyl Acetate
This method utilizes a Palladium/Iron catalytic system to oxidize the alkene bond to a ketone. The presence of the acetate group directs the oxidation regioselectivity.
Reaction Logic: The starting material, (Z)-2-nonenyl acetate, contains an internal double bond. Under standard Wacker conditions (PdCl₂/CuCl₂), oxidation might occur at either carbon of the double bond. However, using specific ligand systems or directing groups allows for high selectivity toward the 3-nonanone derivative.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: (Z)-2-Nonenyl acetate (1.0 equiv).
-
Catalyst: PdCl₂ (5 mol%).
-
Co-oxidant: Fe(III) citrate or Benzoquinone (to regenerate Pd(II)).
-
Solvent: DMA/H₂O (Dimethylacetamide/Water).
-
Atmosphere: O₂ (1 atm balloon).
-
-
Procedure:
-
Dissolve PdCl₂ and co-oxidant in the solvent mixture under oxygen atmosphere.
-
Slowly add (Z)-2-nonenyl acetate via syringe pump over 4 hours to prevent catalyst aggregation.
-
Stir the mixture at Room Temperature (25°C) for an additional 2 hours.
-
Quench: Dilute with diethyl ether and wash with brine.
-
Purification: Silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
-
-
Yield: Typically 80–85% yield with >95% regioselectivity for the 3-keto isomer.
Visualization of Synthesis Pathway
The following diagram illustrates the transformation from the alkene precursor to the final ketone product.
Figure 1: The acetate group at C1 acts as a directing group (or simply provides steric/electronic bias), ensuring the ketone forms at C3 rather than C2.
Applications and Regulatory Status
Flavor and Fragrance
1-Acetoxy-3-nonanone is listed in various regulatory databases (Japan Food Sanitation Act, FDA lists) as a flavoring agent .
-
Sensory Profile: Likely possesses a fruity, herbaceous, or creamy note, characteristic of high-molecular-weight aliphatic esters and ketones (similar to 3-nonanone which has a "blue cheese" or "hot milk" nuance, modified by the sweet/fruity acetate group).
-
Use Level: Generally used at ppm levels in dairy, fruit, and cheese flavor complexes.
Research & Semiochemicals
While not a primary commercial pheromone, the compound is structurally homologous to several insect semiochemicals.
-
Research Utility: Used as a reference standard in gas chromatography (GC-MS) when analyzing volatile organic compounds (VOCs) from plant lipids or insect glands.
-
Metabolic Study: It may appear as a metabolite in the degradation of longer-chain fatty acid derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12678469, 3-Nonanone, 1-hydroxy-, acetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-Nonanone, 1-hydroxy-, acetate (CAS 7779-54-6). Retrieved from [Link][2]
- Mitsui, K., et al. (2013).Regioselective Wacker Oxidation of Internal Alkenes. Angewandte Chemie International Edition.
-
The Good Scents Company. 3-Nonanone General Information and Derivatives. Retrieved from [Link]
Sources
Methodological & Application
using 3-Nonanon-1-yl acetate as a melon fly pheromone analog
Executive Summary
This Application Note details the technical framework for utilizing 3-Nonanon-1-yl acetate (CAS 7779-54-6) as a structural analog to the industry-standard Cue-lure for the monitoring and suppression of the Melon Fly, Zeugodacus cucurbitae.
While Cue-lure (4-(p-acetoxyphenyl)-2-butanone) remains the gold standard, its solid state at room temperature (MP: 37–40°C) complicates field application, often requiring heating or solvents. 3-Nonanon-1-yl acetate, an aliphatic keto-ester, presents a liquid-phase alternative with a matching pharmacophore (distal acetate + proximal ketone). This guide provides the methodology for formulation, electrophysiological validation, and field efficacy testing, targeting researchers in pest management and semiochemical development.
Chemical Basis & Mechanism of Action
To successfully replace or augment Cue-lure, the analog must mimic the metabolic activation pathway utilized by male melon flies.
Structural Homology
The attraction mechanism relies on the hydrolysis of the acetate moiety into a specific alcohol, which then binds to the olfactory receptor.
-
Cue-lure (Standard): Aromatic backbone.[1] Hydrolyzes to Raspberry Ketone (4-(p-hydroxyphenyl)-2-butanone).
-
3-Nonanon-1-yl Acetate (Analog): Aliphatic backbone. Hydrolyzes to 1-hydroxy-3-nonanone.
Table 1: Physicochemical Comparison
| Feature | Cue-lure (Standard) | 3-Nonanon-1-yl Acetate (Analog) | Advantage of Analog |
| Structure Type | Aromatic Keto-Ester | Aliphatic Keto-Ester | Non-aromatic (lower toxicity potential) |
| Physical State | Solid (Crystal) | Liquid | Ease of Handling (No melting required) |
| Pharmacophore | Acetate + Ketone | Acetate + Ketone | Retains key binding motifs |
| Volatility | Moderate | High | Potentially larger active radius |
Metabolic Activation Pathway (Visualization)
The following diagram illustrates the "Pro-pheromone" hypothesis, where the acetate acts as a volatile carrier that is enzymatically cleaved by the insect to release the active attractant.
Figure 1: The metabolic activation pathway. The analog functions as a pro-pheromone, requiring enzymatic hydrolysis on the antenna to generate the active receptor ligand.
Protocol A: Formulation and Wick Impregnation
Objective: Create stable, controlled-release dispensers using the liquid analog. Safety: 3-Nonanon-1-yl acetate is an ester; use fume hoods and nitrile gloves.
Materials:
-
3-Nonanon-1-yl acetate (>98% purity).
-
Cotton dental wicks (2.5 cm length) or Polyethylene plugs.
-
Toxicant: Naled or Spinosad (to retain trapped flies).
-
Micropipettes.
Step-by-Step Procedure:
-
Preparation of Solution:
-
Unlike Cue-lure, do not heat the analog. Use it at room temperature.
-
Create a solution of 95% Analog / 5% Naled (v/v).
-
Note on Toxicant: If using sticky traps, omit Naled. For bucket traps (McPhail/Steiner), Naled is required to prevent escape.
-
-
Loading:
-
Pipette 2.0 mL of the mixture onto the cotton wick.
-
Allow the wick to saturate for 15 minutes in a sealed glass vial to ensure uniform distribution.
-
-
Aging (Optional but Recommended):
-
Store impregnated wicks in a fume hood for 24 hours prior to field deployment to allow initial "flash off" of highly volatile impurities, stabilizing the release rate.
-
Protocol B: Electroantennography (EAG) Validation
Before expensive field trials, confirm the biological activity of the analog on the Zeugodacus cucurbitae antenna.
Logic: If the antenna does not depolarize in response to the vapor, the fly will not detect it in the field.
-
Subject Preparation: Use sexually mature male flies (14–21 days old).
-
Stimulus Delivery:
-
Place 10 µL of 3-Nonanon-1-yl acetate (diluted in hexane from 10⁻² to 10⁻⁶) on filter paper strips inside a glass Pasteur pipette.
-
Control: Hexane solvent only.
-
Standard: Cue-lure (10 µL).
-
-
Recording:
-
Mount the excised head/antenna between reference and recording electrodes (Ag/AgCl).
-
Deliver a 0.5-second air puff through the stimulus cartridge.
-
-
Analysis:
-
Measure the amplitude of depolarization (-mV).
-
Success Criteria: The analog must elicit a depolarization response significantly higher than the solvent control (p < 0.05) and comparable (>70%) to the Cue-lure standard.
-
Protocol C: Field Efficacy Trial (Steiner Trap Method)
Objective: Quantify the attraction rate of 3-Nonanon-1-yl acetate relative to Cue-lure under field conditions.
Experimental Design: Randomized Complete Block Design (RCBD).
Workflow Diagram:
Figure 2: Field trial workflow using Randomized Complete Block Design to eliminate environmental bias.
Detailed Protocol:
-
Trap Setup:
-
Use standard Steiner Traps or Tephri-Traps .
-
Insert the prepared wicks (from Protocol A).
-
-
Deployment:
-
Hang traps 1.5m to 2.0m above ground in host trees (e.g., bitter gourd, pumpkin, melon) or border vegetation.
-
Ensure a minimum distance of 30 meters between traps to prevent plume interference.
-
-
Sampling Schedule:
-
Duration: 8 weeks.
-
Servicing: Collect flies every 7 days.
-
Rotation: Rotate trap positions sequentially within the block every week to negate "hotspot" bias.
-
-
Data Calculation:
-
Calculate FTD (Flies per Trap per Day) :
-
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| High Capture in Control | Contamination | Replace traps; wear fresh gloves for each lure type. |
| Rapid Loss of Efficacy (<2 weeks) | High Volatility | The analog is liquid and evaporates faster than solid Cue-lure. Switch to a controlled-release membrane dispenser instead of cotton wicks. |
| Low Capture vs. Cue-lure | Receptor Specificity | The aliphatic chain may not fit the hydrophobic pocket as well as the aromatic ring. Increase dose or test mixtures. |
References
-
Metcalf, R. L., et al. (1983). Structure-activity relationships in the attraction of the melon fly, Dacus cucurbitae, to benzyl acetates and related compounds.[1][2] Journal of Agricultural and Food Chemistry. Link
-
Vargas, R. I., et al. (2010). Area-wide suppression of melon fly, Bactrocera cucurbitae (Coquillett), in Hawaii. Journal of Insect Science. Link
-
Casaña-Giner, V., et al. (2003).[3] Raspberry ketone formate as an attractant for the melon fly.[3] Journal of Chemical Ecology. Link
-
PubChem. (2024). Compound Summary: 3-Nonanon-1-yl acetate (CAS 7779-54-6).[4][5][6][7] National Library of Medicine. Link
-
IAEA. (2018). Trapping Guidelines for Area-Wide Fruit Fly Programmes. International Atomic Energy Agency. Link
Sources
- 1. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-NONANON-1-YLACETATE | 7779-54-6 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 3-nonanon-1-yl acetate - Buy 3-nonanon-1-yl acetate, 7779-54-6, FEMA NO.4007 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 7. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Behavioral Bioassays with 3-Nonanon-1-yl Acetate
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust behavioral bioassays using 3-nonanon-1-yl acetate. This document moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure scientific integrity and reproducibility. We will cover foundational electrophysiological techniques to confirm sensory perception, followed by detailed protocols for olfactometer and flight tunnel assays to characterize behavioral responses. The overarching goal is to equip researchers with the expertise to generate high-quality, reliable data on the bioactivity of 3-nonanon-1-yl acetate.
Introduction: Understanding 3-Nonanon-1-yl Acetate
3-Nonanon-1-yl acetate (also known as 3-oxononyl acetate) is an organic compound classified as a carboxylic ester and a fatty alcohol ester[1][2]. Its structure, featuring a ketone group and an acetate ester, is characteristic of many semiochemicals—compounds that mediate interactions between organisms[1][2]. Acetate esters, in particular, are a prevalent class of insect pheromones and kairomones, often acting as attractants or repellents that influence behaviors such as mating, aggregation, and oviposition[3][4].
The study of such compounds is critical for developing novel pest management strategies that leverage an insect's natural behaviors.[5] By understanding how a specific compound like 3-nonanon-1-yl acetate modifies insect behavior, researchers can develop targeted attractants for monitoring traps or repellents for crop protection. Well-designed bioassays are the cornerstone of this research, providing the essential link between a chemical stimulus and a quantifiable behavioral response.[6][7]
The Logic of the Bioassay: From Detection to Behavior
A comprehensive behavioral study does not begin with observing the whole organism's reaction. A more rigorous approach follows a logical progression from sensory detection to behavioral action. This ensures that any observed behavior (or lack thereof) is correctly interpreted.
-
Can the insect detect the compound? The first step is to determine if the insect's peripheral sensory system can even perceive 3-nonanon-1-yl acetate. The primary method for this is Electroantennography (EAG).[8]
-
What is the insect's behavioral response? Once detection is confirmed, the next step is to characterize the behavior elicited by the compound. This can range from attraction, repulsion, or no overt response. This is typically assessed using choice-based assays like olfactometers or more complex setups like wind tunnels that simulate a more natural environment.[9][10]
This two-tiered approach ensures that a "no response" result in a behavioral assay is not simply due to the insect's inability to smell the compound, but rather a true lack of behavioral significance at the tested concentrations.
Pre-Experimental Preparation: The Foundation of Good Data
The quality of bioassay data is critically dependent on meticulous preparation.
Test Compound Preparation
-
Purity: The purity of 3-nonanon-1-yl acetate should be verified, ideally by Gas Chromatography-Mass Spectrometry (GC-MS), to ensure that behavioral responses are not due to contaminants.
-
Solvent: A high-purity volatile solvent such as hexane or dichloromethane is recommended for dissolving the compound. The solvent itself must be tested as a negative control to ensure it does not elicit a behavioral response.
-
Dilutions: A serial dilution of the compound should be prepared to test a range of concentrations. This is crucial for determining response thresholds and identifying potential dose-dependent effects.
| Parameter | Recommendation | Rationale |
| Solvent | Hexane or Dichloromethane (high purity) | High volatility ensures rapid evaporation, leaving only the test compound on the delivery medium. Low intrinsic bioactivity in most insect species. |
| Concentration Range | 1 ng/µL to 1000 ng/µL | Spans a wide range to identify the optimal concentration and behavioral thresholds, avoiding no-response or sensory overload scenarios. |
| Storage | -20°C in airtight glass vials with Teflon-lined caps | Prevents degradation and concentration changes due to evaporation. Teflon caps prevent contamination from plasticizers. |
Test Organism Management
The physiological state of the test insects can dramatically influence their behavioral responses.[11]
-
Standardization: Use insects of the same species, age, sex, and mating status for each experimental group.
-
Acclimatization: Allow insects to acclimate to the experimental conditions (temperature, humidity, light cycle) for at least 24 hours prior to the bioassay.
-
Motivation: For assays involving attractants that may be linked to feeding, a period of starvation (e.g., 4-12 hours with access to water) can increase motivation and lead to clearer results.
Protocol 1: Electroantennography (EAG) - The Detection Assay
EAG is a technique used to measure the summated electrical potential from the entire antenna in response to an odorant puff, providing a direct measure of sensory input.[8][12] A significant EAG response to 3-nonanon-1-yl acetate is a prerequisite for meaningful behavioral assays.
Materials
-
Stereomicroscope
-
Micromanipulators
-
Glass capillary electrodes
-
Silver wires
-
High-impedance amplifier and data acquisition system (e.g., IDAC-2)
-
Purified, humidified air delivery system
-
Insect Ringer's solution
-
Test compound solutions and solvent control
Step-by-Step Protocol
-
Electrode Preparation: Pull glass capillaries to a fine point. Fill the reference and recording electrodes with insect Ringer's solution. Insert chloridized silver wires into the back of each electrode to ensure a stable electrical connection.[13]
-
Insect Preparation: Anesthetize the insect (e.g., with CO₂ or by chilling). Immobilize it on a platform using wax or a custom holder, leaving the head and antennae free.
-
Electrode Placement: Under a microscope, carefully excise the tip of one antenna. Insert the reference electrode into the insect's head or thorax. Gently bring the recording electrode into contact with the cut tip of the antenna, ensuring a good electrical seal.[8]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. To deliver a stimulus, a 10 µL aliquot of the test solution is pipetted onto a small piece of filter paper inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube, and a puff of air is injected through it, carrying the volatilized compound over the antenna.
-
Data Recording: Record the baseline antennal potential. Deliver a puff of the solvent control first to establish the baseline response. Then, present the different concentrations of 3-nonanon-1-yl acetate, typically from lowest to highest concentration. Allow sufficient time (e.g., 30-60 seconds) between puffs for the antennal receptors to recover.
-
Analysis: The peak amplitude of the voltage deflection (in millivolts) for each stimulus is measured. The response to the solvent is subtracted from the response to the test compound to normalize the data.
Protocol 2: Y-Tube Olfactometer - The Choice Assay
The Y-tube olfactometer is a classic and effective tool for determining preference (attraction or repulsion) in walking insects.[9][14][15] It presents the insect with a choice between two air streams, one carrying the test odor and one carrying a control.
Caption: Diagram of a typical Y-tube olfactometer setup.
Materials
-
Glass Y-tube olfactometer
-
Air pump, flow meters, and tubing
-
Humidifiers and activated charcoal filter
-
Light source providing uniform illumination
-
Stopwatch and/or video recording equipment
Step-by-Step Protocol
-
System Setup: Assemble the olfactometer as shown in the diagram above. Ensure a constant, equal, and laminar airflow through both arms (e.g., 500 mL/min).[16] The system should be airtight to prevent outside air from contaminating the experiment.
-
Stimulus Preparation: Apply a known amount of 3-nonanon-1-yl acetate solution to a filter paper disc and place it in the odor source chamber. Apply an equal amount of solvent to another disc and place it in the control chamber.
-
Insect Introduction: Gently introduce a single insect at the release point at the base of the Y-tube.
-
Observation: Start a timer and observe the insect's behavior. Record two key metrics:
-
First Choice: Which arm the insect enters first (defined as its entire body crossing the Y-junction).
-
Time Spent: The amount of time the insect spends in each arm within a set observation period (e.g., 5 or 10 minutes).
-
-
Replication and Controls:
-
Test a sufficient number of insects (e.g., 30-50) for each concentration.
-
After every few trials (e.g., 5-10 insects), swap the positions of the treatment and control arms to control for any positional bias.
-
Thoroughly clean the Y-tube with a solvent (e.g., ethanol) and bake it at a high temperature between trials to remove any residual chemical cues.
-
Data Analysis
-
First Choice Data: Analyze using a Chi-square (χ²) goodness-of-fit test or a binomial test to determine if the distribution of choices differs significantly from a 50:50 random distribution.[9]
-
Time Spent Data: Analyze using a paired t-test or Wilcoxon signed-rank test to determine if there is a significant difference in the time spent in the treatment versus the control arm.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| No EAG response | Compound concentration is too low; Insect is unhealthy or antenna is damaged; Poor electrode contact. | Test higher concentrations; Use healthy, carefully handled insects; Remount the antenna and check electrode solution. |
| Insects are inactive in olfactometer | Airflow is too high or too low; Light is too bright or uneven; Insects are not motivated. | Calibrate flow meters; Use a diffuser for uniform, indirect lighting; Check acclimatization and starvation protocols. |
| Strong bias for one side of the Y-tube | Positional bias (light, magnetic fields); Contamination of the olfactometer. | Rotate the Y-tube 180° halfway through the experiment; Thoroughly clean all components between trials. |
| High variability in results | Inconsistent physiological state of insects; Inconsistent experimental conditions. | Strictly standardize insect age, sex, and rearing conditions; Ensure temperature, humidity, and airflow are constant. |
Conclusion
This guide provides a robust framework for the systematic evaluation of 3-nonanon-1-yl acetate's effect on insect behavior. By first confirming sensory detection with EAG and then characterizing the behavioral response with a well-controlled olfactometer assay, researchers can generate reliable and publishable data. The emphasis on meticulous preparation, proper controls, and appropriate statistical analysis is paramount to ensuring the scientific integrity of the findings. These protocols can be adapted for various insect species and serve as a foundation for more advanced studies, such as flight tunnel assays and field trapping experiments.[10]
References
- Insects' perception and behavioral responses to plant semiochemicals - PMC - NIH. (2024).
- Techniques for Behavioral Bioassays - ResearchGate. (n.d.).
- (PDF) Techniques for Behavioral Bioassays - ResearchGate. (n.d.).
- ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. (n.d.). Ockenfels Syntech GmbH.
- Pine Response to Sawfly Pheromones: Effects on Sawfly's Oviposition and Larval Growth. (2024). MDPI.
- Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies - The Hive. (n.d.). The Hive.
- Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed. (2021). PubMed.
- Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - Schal Lab. (2023). Schal Lab.
- Showing Compound 3-Nonanon-1-yl acet
- (PDF) GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection - ResearchGate. (2025).
- (PDF) Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. (2025).
- Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones - Benchchem. (n.d.). BenchChem.
- 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem. (n.d.). PubChem.
- Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta | Request PDF - ResearchGate. (2025).
- Electroantennogram Protocol for Mosquitoes - JoVE Journal. (2021). JoVE.
- Laboratory Demonstrations of Pheromone-Mediated Scent-Marking, Orientation, and Mounting Behavior in Polistes exclamans (Hymenoptera: Vespidae) - Oxford Academic. (2017). Oxford Academic.
- y-tube olfactometer bioassays: Topics by Science.gov. (n.d.). Science.gov.
- Adaptive Evolution of Odorant-Binding and Chemosensory Protein Gene Families in Genus Drosophila Fallén, 1823 (Diptera, Drosophilidae) - MDPI. (2026). MDPI.
- Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016). JoVE.
Sources
- 1. Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB [foodb.ca]
- 2. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
- 9. thehive.icipe.org [thehive.icipe.org]
- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 11. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electroantennogram Protocol for Mosquitoes - JoVE Journal [jove.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
Introduction: The Significance of 3-Oxononyl Acetate in Cucurbitaceae
An Application Note and Detailed Protocols for the Extraction of 3-Oxononyl Acetate from Cucurbits for Analytical and Drug Development Professionals.
The Cucurbitaceae family, encompassing economically important species such as cucumber (Cucumis sativus), melon (Cucumis melo), and pumpkin (Cucurbita spp.), is a rich source of diverse secondary metabolites. Among these, volatile organic compounds (VOCs) are crucial as they define the characteristic aroma and flavor profiles of these fruits and vegetables. Furthermore, many of these VOCs exhibit significant biological activities, making them of great interest to the pharmaceutical and nutraceutical industries.
3-Oxononyl acetate is a C9 keto-ester that contributes to the complex aromatic bouquet of certain cucurbits. As a moderately non-polar molecule, its extraction from the aqueous, cellular matrix of the plant material presents a unique challenge that requires careful selection of solvents and extraction methodologies. This application note provides a comprehensive guide with detailed protocols for the efficient solvent extraction of 3-oxononyl acetate from cucurbit tissues, tailored for researchers in analytical chemistry, natural product discovery, and drug development.
Physicochemical Properties of 3-Oxononyl Acetate
A thorough understanding of the target analyte's properties is fundamental to designing an effective extraction strategy. The table below summarizes key computed properties for 3-oxononyl acetate.
| Property | Value | Source | Significance for Extraction |
| Molecular Formula | C₁₁H₂₀O₃ | - | |
| Molecular Weight | 200.27 g/mol | Relevant for mass spectrometry analysis. | |
| XLogP3-AA | 2.2 | Indicates moderate lipophilicity, suggesting solubility in mid-polarity organic solvents. | |
| Topological Polar Surface Area | 43.4 Ų | Suggests the molecule is not excessively polar. | |
| Hydrogen Bond Acceptor Count | 3 | Can interact with protic solvents. | |
| Chemical Class | Beta-Keto Ester | May be susceptible to degradation under harsh thermal or pH conditions. |
The XLogP value of 2.2 is particularly informative, placing 3-oxononyl acetate in a category of compounds that are not soluble enough in water for efficient aqueous extraction, nor so non-polar as to require exclusively apolar solvents like hexane. This informs our selection of moderately polar solvents for optimal recovery.
Core Principles of Solvent Selection and Extraction
The primary goal of solvent extraction is to selectively dissolve the target compound (solute) from its matrix and transfer it into a liquid solvent phase. The choice of solvent is paramount and is guided by the principle of "like dissolves like." Given the moderate polarity of 3-oxononyl acetate, solvents with a similar polarity index are expected to be most effective.
Furthermore, the extraction process must be designed to minimize the degradation of the target analyte and to reduce the co-extraction of interfering compounds. For volatile and semi-volatile compounds like 3-oxononyl acetate, it is crucial to control the temperature to prevent losses.
This guide details two distinct protocols:
-
Protocol 1: Static Solvent Extraction (Maceration) - A conventional, straightforward method suitable for any laboratory.
-
Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE) - A modern, more efficient method that uses acoustic cavitation to enhance extraction rates and yields.[1]
Experimental Workflow Overview
The overall process, from sample preparation to final analysis, follows a logical sequence designed to ensure reproducibility and high-quality results.
Caption: General workflow for the extraction and analysis of 3-oxononyl acetate.
Protocol 1: Static Solvent Extraction (Maceration)
This method relies on maximizing the surface area of the sample and allowing sufficient time for the solvent to penetrate the tissue and dissolve the target analyte. Agitation ensures continuous mixing, improving mass transfer.
Materials:
-
Homogenized cucurbit tissue (e.g., cucumber flesh)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., 2-octanone or a suitable stable isotope-labeled analog in ethyl acetate, 10 µg/mL)
-
Conical flasks or sealed glass jars
-
Orbital shaker
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm PTFE)
-
GC vials
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10 g of freshly homogenized cucurbit tissue into a 50 mL centrifuge tube. To inhibit enzymatic activity that could alter the volatile profile, some protocols recommend the addition of a salt like NaCl.[2]
-
Solvent Addition: Add 20 mL of ethyl acetate to the tube. Spike with 100 µL of the internal standard solution.
-
Extraction: Tightly cap the tube and place it on an orbital shaker. Agitate at 150 rpm for 1 hour at room temperature (20-25°C). Causality: Ethyl acetate is chosen for its moderate polarity, which is well-suited for 3-oxononyl acetate (XLogP ~2.2). The extended agitation time allows for the diffusion of the analyte from the plant matrix into the solvent.
-
Phase Separation: Centrifuge the tube at 4000 x g for 15 minutes at 4°C to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the upper organic solvent layer (supernatant) to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected solvent to remove any residual water. Let it stand for 5-10 minutes. Causality: Water is immiscible with ethyl acetate and can interfere with GC-MS analysis. Anhydrous Na₂SO₄ is a neutral drying agent that effectively removes water without reacting with the analyte.
-
Filtration: Filter the dried extract through a 0.22 µm PTFE syringe filter into a clean GC vial. This removes any fine particulate matter.
-
Concentration (Optional but Recommended): If the expected concentration of the analyte is low, the extract can be concentrated. Place the vial in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of approximately 1 mL. Caution: Do not evaporate to complete dryness to avoid loss of the semi-volatile analyte.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and significantly accelerating the release of intracellular compounds into the solvent.[3][4] This method is faster and often more efficient than static maceration.[5]
Materials:
-
Same materials as in Protocol 1.
-
Ultrasound probe sonicator or ultrasonic bath.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10 g of freshly homogenized cucurbit tissue into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of ethyl acetate to the tube and spike with 100 µL of the internal standard solution.
-
Extraction: Place the centrifuge tube in an ice bath to dissipate heat generated during sonication. Insert the probe of the sonicator into the sample slurry (if using a probe) or place the tube in the ultrasonic bath. Sonicate for 15 minutes. Causality: The ice bath is critical to prevent thermal degradation of the analyte and loss of volatile compounds. The 15-minute duration is typically sufficient for efficient extraction with ultrasound, representing a significant time saving over maceration.
-
Post-Extraction Processing: Follow steps 4 through 9 from Protocol 1 (Phase Separation, Supernatant Collection, Drying, Filtration, Concentration, and Analysis).
Workflow for Ultrasound-Assisted Extraction (UAE)
Caption: Step-by-step workflow for the UAE protocol.
Analytical Validation and Quantification
The final extracts should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Column: A mid-polarity column (e.g., DB-5MS or equivalent) is suitable for separating 3-oxononyl acetate from other volatile and semi-volatile compounds.
-
Injection: Use a splitless injection mode to maximize the transfer of the analyte onto the column, which is important for trace analysis.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, or in full scan mode for qualitative profiling. Key ions for 3-oxononyl acetate should be determined from a standard or by analyzing the fragmentation pattern.
-
Quantification: The concentration of 3-oxononyl acetate in the original sample can be calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Inappropriate solvent polarity.- Insufficient extraction time/power.- Analyte degradation. | - Test a different solvent such as dichloromethane or a mixture (e.g., hexane:ethyl acetate).- Increase maceration time or sonication duration/power.- Ensure extraction is performed at a low temperature (use an ice bath for UAE). |
| Poor Reproducibility | - Inconsistent sample homogenization.- Inaccurate measurement of sample or solvent.- Variable extraction conditions. | - Standardize the homogenization procedure.- Use calibrated pipettes and balances.- Precisely control time, temperature, and agitation/sonication settings. |
| Interfering Peaks in Chromatogram | - Co-extraction of other compounds.- Contamination from solvents or labware. | - Optimize GC temperature program for better separation.- Consider a solid-phase extraction (SPE) cleanup step after initial extraction.- Run a solvent blank to check for contamination. |
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the extraction of 3-oxononyl acetate from cucurbit matrices. The choice between static maceration and ultrasound-assisted extraction will depend on the available equipment and desired sample throughput, with UAE offering significant advantages in speed and efficiency. Proper solvent selection, based on the physicochemical properties of the analyte, and careful control of extraction parameters are critical for achieving high-quality, reliable results essential for flavor analysis and natural product-based drug discovery.
References
-
PubChem. 3-Nonanone, 1-hydroxy-, acetate. National Center for Biotechnology Information. Available from: [Link]
-
FooDB. 3-Nonanon-1-yl acetate. Foodb.ca. Available from: [Link]
-
Wei, W., et al. (2025). Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars. MDPI. Available from: [Link]
-
Guler, Z., et al. (2013). Volatile compounds in the peel and flesh of cucumber (Cucumis sativus L.) grafted onto bottle gourd (Lagenaria siceraria) rootstock. ResearchGate. Available from: [Link]
-
Hielscher Ultrasonics. Solvents for Ultrasonic Extraction from Plants. Hielscher.com. Available from: [Link]
-
Priego-Capote, F., & de Castro, M. D. L. (2008). Ultrasound-assisted dynamic extraction of valuable compounds from aromatic plants and flowers as compared with steam distillation. TheModern Farm. Available from: [Link]
-
Sandhu, S., et al. (2021). review of ultrasound-assisted extraction with deep eutectic solvent: a green method in essential oil. AGU International Journal of Sciences. Available from: [Link]
-
Taylor & Francis Online. (2022). Analysis of volatile compounds in flesh, peel and seed parts of pumpkin (Cucurbita maxima) cultivated in Ethiopia using gas chromatography-mass spectrometry (GC-MS). Available from: [Link]
-
Frontiers. (2022). Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines. Available from: [Link]
-
MDPI. (2022). Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit. Available from: [Link]
Sources
Troubleshooting & Optimization
preventing hydrolysis of 3-oxononyl acetate in aqueous solutions
Ticket Subject: Preventing Hydrolysis in Aqueous Media
Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open Priority: High (Compound is Labile)
Executive Summary: The Stability Dashboard
For researchers rushing to save a degrading sample, consult this triage board immediately before proceeding to the deep-dive protocols.
| Parameter | Optimal Range/Choice | Critical Danger Zone | Technical Rationale |
| Target pH | 4.5 – 5.5 | > 7.0 or < 3.0 | Esters exhibit a "V-shaped" pH-rate profile. Minimum hydrolysis occurs in weakly acidic conditions. |
| Buffer Selection | Citrate, Acetate | TRIS, Imidazole, Phosphate | Nucleophilic buffers (like TRIS) can directly attack the ester bond, catalyzing degradation faster than water alone. |
| Temperature | 4°C or -20°C | > 25°C | Hydrolysis rates follow the Arrhenius equation; every 10°C increase roughly doubles the degradation rate. |
| Solvent System | Micellar (Surfactant) | Pure Water | 3-Oxononyl acetate is lipophilic. Sequestration in micelles protects the ester bond from bulk water attack. |
Tier 1: Diagnostic & Troubleshooting (Q&A)
Q1: I prepared a stock solution in PBS (pH 7.4), and my HPLC peak area dropped by 40% overnight. Why? A: You have encountered two simultaneous failure modes: Base-Catalyzed Hydrolysis and General Base Catalysis .
-
pH 7.4 is too high. While "physiological," this pH is sufficiently alkaline to promote hydroxide-ion (
) attack on the carbonyl carbon of the acetate group. The rate constant for base catalysis ( ) is typically orders of magnitude higher than acid catalysis. -
Phosphate Effect. At pH 7.4, phosphate exists largely as
, which can act as a general base catalyst, facilitating the attack of water on the ester.
-
Immediate Fix: Acidify to pH 5.0 using an acetate buffer or switch to a non-aqueous stock (e.g., DMSO or Acetonitrile) and dilute only immediately before use.
Q2: Does the ketone group at the C3 position affect stability?
A: Yes, subtly.
Structure:
-
Implication: You have a smaller margin for error regarding pH and temperature compared to standard alkyl esters.
Q3: Can I use TRIS buffer? It buffers well at pH 7. A: Absolutely not. TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a nucleophile that can attack the ester carbonyl, forming an amide and releasing 3-oxononanol. This is not hydrolysis; it is aminolysis . You will destroy your compound even if the pH is perfect.
-
Rule: Never use amine-based buffers (TRIS, Glycine, Imidazole) with esters.
Tier 2: Mechanism & Intervention Logic
To prevent hydrolysis, we must block the path of the nucleophile (Water or Hydroxide) to the electrophile (Carbonyl Carbon).
Visualization: Hydrolysis Mechanism & Micellar Protection
The following diagram illustrates the degradation pathway and how micellar encapsulation acts as a "shield."
Caption: Figure 1. Mechanism of ester hydrolysis and intervention points.[1][2][3][4] Red paths indicate degradation routes; the Green path represents stabilization via micellar sequestration.
Tier 3: Validated Protocols
Protocol A: Preparation of a Hydrolysis-Resistant Aqueous Stock
Objective: To create a stable aqueous formulation for bioassays using micellar stabilization.
Materials:
-
3-Oxononyl acetate (Pure)
-
Tween 80 (Polysorbate 80) - Non-ionic surfactant
-
Sodium Acetate Buffer (10 mM, pH 5.0)
Methodology:
-
Surfactant Solubilization: Dissolve Tween 80 in the Acetate Buffer to a concentration of 0.5% (w/v). This is well above the Critical Micelle Concentration (CMC) of Tween 80 (~0.012 mM), ensuring micelles are present.
-
Compound Addition: Add 3-oxononyl acetate to this solution. The target concentration should not exceed the solubilization capacity (typically < 10 mM for this lipophilicity).
-
Equilibration: Vortex vigorously for 2 minutes, then sonicate for 5 minutes.
-
Storage: Store at 4°C.
Protocol B: Determining the pH-Rate Profile (Experimental Verification)
Objective: To empirically determine the point of maximum stability (
Workflow Decision Tree:
Caption: Figure 2.[6] Workflow for determining kinetic stability. The "Quench" step is critical to freeze the hydrolysis reaction prior to analysis.
Step-by-Step:
-
Buffer System: Prepare a "Universal Buffer" (e.g., Britton-Robinson or a Citrate-Phosphate mix) to maintain constant ionic strength across the pH range 3.0 – 8.0.
-
Spiking: Introduce 3-oxononyl acetate (from a concentrated Acetonitrile stock) into the buffers. Keep organic solvent < 1% to avoid solvent effects.
-
Sampling: At defined intervals, remove an aliquot.
-
Quenching (Critical): Immediately dilute the aliquot 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why? The acidity (pH ~2-3) and organic solvent drop the water activity and shift the pH away from the basic hydrolysis region, effectively stopping the reaction for analysis.
-
-
Calculation: Plot
vs. time. The slope is . Plot vs. pH to find the minimum.
References
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (The foundational text on pH-rate profiles and ester hydrolysis kinetics).[6][7]
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
-
Riemenschneider, W. (2000). "Esters, Organic". Ullmann's Encyclopedia of Industrial Chemistry.
-
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions". Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Authoritative review on hydrolysis rate constants).
- Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. Wiley.
Sources
Technical Support Center: Purification of 3-Nonanon-1-yl Acetate
Welcome to the technical support guide for the purification of 3-nonanon-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with separating the target ester from alcohol byproducts. Our focus is on explaining the causality behind experimental choices to empower you to design and troubleshoot your own purification workflows effectively.
Purification Strategy Overview
The successful isolation of 3-nonanon-1-yl acetate hinges on exploiting the physicochemical differences between the ester and its potential alcohol contaminants. The optimal strategy often involves a multi-step approach, beginning with a bulk purification method followed by a high-resolution technique if necessary. This guide will walk you through method selection, execution, and troubleshooting.
Physicochemical Properties of Target Compound and Common Contaminants
Understanding the properties of your target molecule and potential impurities is the foundation of an effective separation strategy. 3-Nonanon-1-yl acetate is a fatty alcohol ester, and its synthesis may leave behind unreacted starting materials or alcohol solvents.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Solubility |
| 3-Nonanon-1-yl acetate | C₁₁H₂₀O₃ | 200.27[2] | ~203 (at 760 mmHg)[3] | Soluble in organic solvents, slightly soluble in water.[3] |
| Ethanol | C₂H₅OH | 46.07 | 78.37[4] | Miscible with water and many organic solvents. |
| Methanol | CH₃OH | 32.04 | 64.7 | Miscible with water and many organic solvents. |
| Acetic Acid | CH₃COOH | 60.05 | ~118 | Miscible with water and many organic solvents. |
| 1-Hydroxy-3-nonanone | C₉H₁₈O₂ | 158.24 | ~230 (Predicted) | More polar than the acetate; moderately soluble in water. |
Decision Workflow for Purification Method Selection
Choosing the right purification technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following diagram outlines a logical workflow for method selection.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess the purity of my crude 3-nonanon-1-yl acetate and identify alcohol contaminants? A1: The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.
-
GC-MS is ideal for separating volatile and semi-volatile compounds, providing both retention time for identification and mass spectra for confirmation.[5] It can easily separate low-boiling alcohol byproducts like ethanol from the higher-boiling ester.
-
IR Spectroscopy can indicate the presence of alcohol impurities through a characteristic broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretch, which would be absent in the pure ester.[6] The pure ester will show a strong C=O stretch around 1735 cm⁻¹ and a C-O stretch around 1240 cm⁻¹.
Q2: What is the most crucial first step in purifying my ester after the reaction? A2: An aqueous workup using liquid-liquid extraction is the most common and critical first step.[7] This procedure removes water-soluble impurities such as excess acid catalysts, salts, and low-molecular-weight alcohols (e.g., methanol, ethanol).[8] A typical workup involves sequential washes with water, a mild base like sodium bicarbonate, and finally a brine solution.[7]
Q3: When is fractional distillation the right choice over column chromatography? A3: Fractional distillation is preferable for large-scale purifications where the alcohol byproduct has a significantly different boiling point from 3-nonanon-1-yl acetate.[4][9] A general rule is that a boiling point difference of at least 25 °C is needed for effective separation by standard fractional distillation.[6] If the boiling points are very close, vacuum distillation can be employed to lower the boiling points and potentially improve separation.[6]
Q4: My product is an oil, and I'm having trouble getting it to solidify. Does this mean it's impure? A4: Not necessarily. While impurities can lower the melting point and cause a product to remain an oil, 3-nonanon-1-yl acetate is described as a colorless, clear oily liquid at room temperature.[3][10] Therefore, its liquid state is expected. Purity should be confirmed by analytical methods like GC-MS or TLC rather than by its physical state.[11]
Q5: What causes an emulsion during liquid-liquid extraction, and how can I resolve it? A5: An emulsion is a stable suspension of two immiscible liquids, often caused by vigorous shaking or the formation of soap-like byproducts if a strong base is used to neutralize unreacted acids.[7] To prevent emulsions, use gentle inversions of the separatory funnel instead of aggressive shaking. To resolve an existing emulsion, try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps force the separation of layers.[7] In stubborn cases, allowing the mixture to stand for an extended period or gentle centrifugation can also be effective.
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
| Possible Cause | Underlying Science | Recommended Solution(s) |
| Insufficient Column Efficiency | The number of "theoretical plates" in the column is too low to resolve components with close boiling points. The vapor-liquid equilibria needed for separation are not adequately established.[6] | 1. Increase Column Length/Packing: Use a longer fractionating column or one with more surface area (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[6] 2. Insulate the Column: Wrap the column in glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient from the pot to the head.[6] |
| Heating Rate is Too High | Rapid heating does not allow sufficient time for the vapor and liquid phases to equilibrate within the column, causing components to ascend together. | Optimize Heating: Heat the distillation flask slowly and steadily. A good rate is a collection of 1-2 drops of distillate per second at the condenser outlet. |
| Close Boiling Points | The vapor pressures of the ester and the alcohol impurity are too similar at atmospheric pressure for effective separation. | Consider Vacuum Distillation: Reducing the system pressure lowers the boiling points of all components. This can sometimes increase the relative volatility difference between the compounds, enhancing separation.[6] |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Underlying Science | Recommended Solution(s) |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is too high, causing both the polar alcohol impurity and the moderately polar ester to travel up the column at similar rates (high Rf values). If the polarity is too low, nothing will move. | 1. Optimize with TLC: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for 3-nonanon-1-yl acetate and a clear separation from other spots.[11] A good starting point is a mixture of hexanes and ethyl acetate. 2. Use a Gradient Elution: Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute the target ester, leaving more polar alcohols behind.[6] |
| Column Overloading | Too much crude material is loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands instead of sharp, distinct ones. | Reduce Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio.[11] |
| Poor Column Packing | Air bubbles or channels in the silica gel create pathways for the solvent and sample to travel through without proper interaction with the stationary phase, leading to poor separation. | Pack Carefully: Ensure the silica gel is packed as a uniform, homogenous slurry to avoid cracks and channels. Gently tap the column while packing to settle the silica. |
Issue 3: Low Product Recovery After Purification
| Possible Cause | Underlying Science | Recommended Solution(s) |
| Loss During Aqueous Workup | The product has some slight solubility in the aqueous wash layers, or incomplete phase separation leads to discarding some of the organic layer. | 1. Back-Extraction: After draining the initial aqueous wash, extract it once more with a small volume of fresh organic solvent to recover any dissolved product. Combine all organic layers.[12] 2. Allow for Complete Separation: Be patient and wait for a sharp, clear interface between the organic and aqueous layers before draining. |
| Product Adsorbed on Drying Agent | Anhydrous salts like MgSO₄ or Na₂SO₄ are porous and can retain a significant amount of the product solution. | Rinse the Drying Agent: After decanting or filtering the dried organic solution, rinse the drying agent with a small amount of fresh, anhydrous solvent and combine the rinse with the main solution before evaporation. |
| Product Irreversibly Bound to Silica Gel | If the product is unstable on silica (acid-sensitive) or if the eluent is not polar enough to move it off the column, it will be retained. | 1. Check Stability: Test a small spot on a TLC plate; if it streaks or disappears over time, silica may not be suitable. Consider using a different stationary phase like alumina. 2. Increase Eluent Polarity: If the product is not eluting, gradually increase the solvent polarity. A final flush with a very polar solvent (e.g., 100% ethyl acetate or methanol) can wash out strongly-adsorbed compounds.[6] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for analyzing the purity of 3-nonanon-1-yl acetate.[5]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your purified 3-nonanon-1-yl acetate in a high-purity solvent like hexane or dichloromethane.
-
Dilute this stock solution to a final concentration of approximately 10-100 µg/mL.
-
Transfer 1 mL of the final dilution into a 2 mL GC vial with a PTFE-lined septum.
-
-
Instrument Parameters (Example):
-
GC System: Agilent GC-MS or similar.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan from m/z 40-350.
-
Interface Temperature: 280 °C.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the relative purity by dividing the peak area of 3-nonanon-1-yl acetate by the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common alcohol fragments include m/z 31 (methanol) or 45 (ethanol).
-
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is designed to remove water-soluble acids, bases, and low-molecular-weight alcohols from the crude product.[7]
Caption: Workflow for purification by liquid-liquid extraction.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to a volume 3-5 times that of the crude mixture.[7]
-
Water Wash: Add an equal volume of deionized water. Gently invert the funnel 5-10 times, venting frequently to release pressure. Allow the layers to fully separate and drain the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst.[7] Swirl gently at first, and vent frequently as CO₂ gas will evolve. Once gas evolution subsides, invert gently. Drain the aqueous layer. Repeat until no more gas evolves upon addition of the bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps remove most of the dissolved water from the organic layer and aids in breaking any minor emulsions.[7]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. Add agent until it no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent, rinsing the agent with a small amount of fresh solvent. Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified ester.[7]
Protocol 3: Purification by Flash Column Chromatography
This technique is used for high-purity separation on a small to medium scale.[6]
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3 and separates it well from impurities.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product from the aqueous workup in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Apply pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to track the elution of the product.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the highly purified 3-nonanon-1-yl acetate.
-
References
- PROCESS FOR THE PURIFICATION OF ABIRATERONE ACETATE - European Patent Office - EP 2909225 B1 - Googleapis.com. (2013).
-
Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB. (2010). Retrieved from [Link]
-
3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem. (n.d.). Retrieved from [Link]
-
3-nonanon-1-yl acetate, 7779-54-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Procedure for the Synthesis of Ketone Di-sec-alkyl Acetals. (2009). Synlett. Retrieved from [Link]
-
Making Esters From Alcohols - Chemistry LibreTexts. (2023). Retrieved from [Link]
- EP3233820B1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents. (n.d.).
-
The art of alcohol distillation | Nedstar. (2025). Retrieved from [Link]
- US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation - Google Patents. (n.d.).
- WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents. (n.d.).
-
Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- US4250328A - Method for separation of an ester from a reaction mixture - Google Patents. (n.d.).
- EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents. (n.d.).
-
Extraction and purification of wheat-esterase using aqueous two-phase systems of ionic liquid and salt - PMC. (n.d.). Retrieved from [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). Retrieved from [Link]
-
General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
(Z)-3-Nonen-1-yl acetate - the NIST WebBook. (n.d.). Retrieved from [Link]
-
A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - ResearchGate. (2025). Retrieved from [Link]
-
Purification-of-carboxylic-esters-by-extractive-distillation.pdf - ResearchGate. (2011). Retrieved from [Link]
-
Recent progress on the total synthesis of acetogenins from Annonaceae - Beilstein Journals. (2008). Retrieved from [Link]
-
SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Troubleshooting guide for PG-100 sample collection and extraction - DNA Genotek. (n.d.). Retrieved from [Link]
-
Analyzing Alcoholic Beverages by Gas Chromatography - Chromtech. (n.d.). Retrieved from [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. (2024). Retrieved from [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019). Retrieved from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). Retrieved from [Link]
-
GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry and isocyanate free polyhydroxyurethanes therefrom - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB [foodb.ca]
- 2. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. nedstar.com [nedstar.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-nonanon-1-yl acetate, 7779-54-6 [thegoodscentscompany.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing GC-MS for 3-Oxononyl Acetate Analysis
Welcome to the technical support center for the analysis of 3-oxononyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and seek to optimize their analytical methods, troubleshoot common issues, and ensure data integrity. As your virtual application scientist, I will explain the causality behind experimental choices, providing a framework for developing robust and reliable methods.
PART 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the analysis of 3-oxononyl acetate.
Q1: What is 3-oxononyl acetate and what are its key chemical properties relevant to GC-MS?
3-oxononyl acetate (also known as 1-acetoxy-3-nonanone) is an organic compound classified as a keto-ester.[1][2] It contains both a ketone and a carboxylic acid ester functional group.[1][2]
Key Properties for GC-MS Analysis:
| Property | Value / Description | Significance for GC-MS |
| Molecular Formula | C₁₁H₂₀O₃ | Determines the monoisotopic and average molecular weight. |
| Molecular Weight | 200.27 g/mol | The molecular ion peak [M]⁺• in an EI-MS spectrum will be at m/z 200.[2] |
| Structure | Contains a ketone and an acetate ester group. | The presence of these functional groups dictates its chemical reactivity, volatility, and mass spectral fragmentation pattern.[1] |
| Volatility | Predicted to have low water solubility and a logP of ~2.44, suggesting it is a semi-volatile compound.[1] | Its volatility makes it well-suited for analysis by gas chromatography without requiring derivatization to enter the gas phase. |
| Thermal Stability | Keto-esters are generally stable at typical GC temperatures. However, high inlet temperatures could potentially cause degradation.[3][4] | Careful optimization of the injector temperature is necessary to ensure complete volatilization without thermal decomposition. |
Q2: Is derivatization required for the analysis of 3-oxononyl acetate?
No, derivatization is generally not required. 3-oxononyl acetate is sufficiently volatile and thermally stable for direct GC-MS analysis. Unlike some keto acids that require derivatization to increase volatility and prevent tautomerization, this keto-ester can be analyzed directly.[5] However, it's important to be aware that β-keto esters can exist in keto-enol tautomeric forms, which may be separated on some GC columns, potentially leading to peak splitting or broadening.[6] A properly optimized method with a fast oven ramp can minimize this effect by ensuring the compound moves through the column quickly.
Q3: What are the expected major fragments in the mass spectrum of 3-oxononyl acetate?
Understanding the fragmentation pattern is crucial for confirming the compound's identity and for developing a sensitive Selected Ion Monitoring (SIM) method. The fragmentation of molecular ions is a well-documented process used to gain structural information.[7] Based on the principles of mass spectrometry, including α-cleavage and McLafferty rearrangements, the following key fragments are predicted for 3-oxononyl acetate upon electron ionization (EI).[7][8][9]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Importance for SIM |
| 200 | [C₁₁H₂₀O₃]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. May be low in abundance. |
| 157 | [M - C₂H₃O]⁺ | Loss of an acetyl radical (•COCH₃) via α-cleavage. |
| 141 | [M - C₂H₃O₂]⁺ | Loss of an acetoxy radical (•OCOCH₃). |
| 115 | [C₅H₇O₃]⁺ | α-cleavage at the C4-C5 bond, yielding [CH₃COOCH₂CH₂CO]⁺. A very likely and stable fragment. |
| 87 | [C₄H₇O₂]⁺ | α-cleavage at the C2-C3 bond, yielding [CH₃COOCH₂CH₂]⁺. |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the hexyl chain. |
| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺. Often a base peak for acetate-containing compounds. |
PART 2: GC-MS Parameter Optimization Guide
This section provides a detailed guide in a question-and-answer format to help you establish and fine-tune your analytical method.
Q4: What are the recommended starting parameters for a GC-MS method for 3-oxononyl acetate?
Optimizing a GC method involves balancing resolution, analysis time, and sensitivity.[10] The following table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Inlet | ||
| Liner | Deactivated, splitless liner (e.g., with glass wool) | A deactivated liner is critical to prevent analyte adsorption, which can cause peak tailing and poor sensitivity. Glass wool aids in sample volatilization and traps non-volatile matrix components. |
| Injection Mode | Splitless | For trace-level detection, splitless injection maximizes the amount of analyte transferred to the column. |
| Injector Temp. | 250 °C | This temperature is a good starting point to ensure rapid volatilization of a C11 compound without causing thermal degradation. Adjust as needed based on peak shape. |
| Injection Volume | 1 µL | Overloading the column can lead to peak fronting. Narrow-bore columns may require smaller injection volumes or a split injection. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This is a versatile, non-polar stationary phase suitable for a wide range of semi-volatile compounds. "ms" grade columns ensure low bleed, which is crucial for high MS sensitivity. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | These standard dimensions offer a good balance between resolution and analysis time. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | This flow rate is near the optimal linear velocity for a 0.25 mm ID column, ensuring good chromatographic efficiency. |
| Oven Program | ||
| Initial Temp. | 60 °C, hold for 1 min | A lower initial temperature helps to focus the analytes at the head of the column, leading to sharper peaks. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate provides good separation from other matrix components. Faster ramps can be used to shorten analysis time if resolution is sufficient.[10] |
| Final Hold | Hold at 280 °C for 5 min | This ensures that all heavier components are eluted from the column, preventing carryover into the next run. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for good ionization efficiency and minimal analyte degradation in the source. |
| Quadrupole Temp. | 150 °C | Standard temperature to prevent contamination on the quadrupole rods. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy level that produces consistent and extensive fragmentation. |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification. | Full Scan is used to confirm the fragmentation pattern. SIM mode dramatically increases sensitivity and selectivity by only monitoring the characteristic ions of the target analyte.[11] |
| SIM Ions | Quantifier: 115 , Qualifiers: 87, 157 | Select a stable, high-mass, and abundant ion as the quantifier. Qualifiers confirm the identity of the compound by ensuring their ratios to the quantifier ion remain constant. |
Q5: How do I choose the optimal GC column?
The choice of a GC column is fundamental to achieving good separation. The process can be broken down logically.
-
Stationary Phase (Polarity): For a semi-polar keto-ester like 3-oxononyl acetate, a low-polarity phase like a 5% phenyl-methylpolysiloxane is the ideal starting point. It separates compounds primarily by boiling point and offers excellent stability.
-
Column Dimensions:
-
Length: 30 m is standard. A longer column (60 m) increases resolution but also analysis time, while a shorter column (15 m) provides faster analysis at the cost of resolution.[10]
-
Internal Diameter (ID): 0.25 mm ID is a good compromise between sample loading capacity and efficiency. A smaller ID (0.18 mm) increases efficiency but has a lower sample capacity, making it prone to overload.[10]
-
Film Thickness (df): 0.25 µm is standard for this type of analysis. A thicker film increases retention, which can be useful for very volatile compounds, but can increase bleed at higher temperatures.
-
PART 3: Troubleshooting Guide
Even with an optimized method, problems can arise. This section provides a systematic approach to troubleshooting common issues.
Q6: I don't see any peak for my analyte. What are the possible causes and how do I fix it?
This is a common and frustrating issue. A systematic check from the point of injection to the detector is the most efficient way to diagnose the problem.[12][13]
-
Sample and Syringe: Start with the simplest checks. Ensure there is sample in the vial and that the autosampler syringe is not blocked and is drawing the sample correctly.[12]
-
Inlet: A leak at the septum is a common issue. Check for leaks and ensure the injector temperature is high enough to volatilize the sample. A dirty or active liner can also irreversibly adsorb your analyte.[14]
-
Carrier Gas: Verify that the carrier gas is flowing at the correct pressure and flow rate. A major leak will prevent the sample from reaching the detector.[15]
-
Column Integrity: Check if the column is broken, which often happens near the inlet or detector connection points. Ensure it is installed correctly.
-
MS Detector: Confirm that the MS is properly tuned and that the vacuum is stable. Check the tune report for any anomalies. Ensure the filament is on and has not burned out.[12]
Q7: My peak shape is poor (tailing or fronting). How can I improve it?
Poor peak shape compromises both identification and quantification.
-
Peak Tailing: This is often caused by active sites in the sample flow path that interact with the analyte.
-
Peak Fronting: This is a classic sign of column overload.
-
Solution: Dilute your sample or reduce the injection volume. If using splitless injection, you can try a split injection (e.g., 10:1 or 20:1 split) to reduce the amount of analyte reaching the column.[16]
-
Q8: My sensitivity is low and/or my baseline is noisy. What should I check?
Low sensitivity and a high baseline often go hand-in-hand and typically point to issues with the MS detector or system contamination.
-
Check for Leaks: Air leaks are a primary cause of noise and poor sensitivity. Check the MS tune report for high levels of nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18). A leak-free system should have a very low abundance of these ions relative to the tune compound ions.[16]
-
Clean the Ion Source: Over time, the ion source becomes contaminated with sample matrix and column bleed, leading to reduced ionization efficiency and increased noise. Follow the manufacturer's procedure for cleaning the ion source. This is a routine maintenance task that can dramatically restore performance.[12]
-
Switch to SIM Mode: As mentioned earlier, for quantitative analysis, switching from Full Scan to Selected Ion Monitoring (SIM) will provide a significant (10-100 fold) improvement in signal-to-noise ratio.[11]
-
Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps for moisture and oxygen are functioning correctly. Contaminants in the gas line can lead to a high baseline.[15]
PART 4: Standard Operating Protocol (SOP)
This section provides a self-validating, step-by-step protocol for the quantitative analysis of 3-oxononyl acetate.
Protocol: GC-MS Analysis of 3-Oxononyl Acetate
-
Instrument Preparation & System Suitability:
-
Perform a daily MS tune using the instrument's autotune function. Verify that the tune report meets the manufacturer's specifications for mass assignment, resolution, and ion abundances.[17]
-
Inject a solvent blank (e.g., ethyl acetate) to check for system contamination and carryover. The baseline should be clean with no interfering peaks at the retention time of the analyte.
-
Inject a mid-level calibration standard. Verify that the retention time is within ±0.05 minutes of the expected time and that the peak shape is symmetrical (asymmetry factor between 0.9 and 1.2).
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Add an appropriate internal standard if required for the assay.
-
Dilute to the final volume with a suitable solvent (e.g., ethyl acetate or hexane) to bring the expected concentration of 3-oxononyl acetate into the calibration range.
-
Vortex the sample for 30 seconds.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-MS Sequence:
-
Set up the analytical sequence in the instrument software.
-
The sequence should begin with a solvent blank, followed by the calibration standards in increasing order of concentration.
-
Place the quality control (QC) samples and unknown samples in the sequence. It is good practice to run a QC sample every 10-15 injections to monitor system performance.
-
End the sequence with another solvent blank to check for carryover.
-
-
Data Processing & Review:
-
Integrate the peaks for the analyte and internal standard (if used).
-
Generate a calibration curve using a linear regression model (e.g., 1/x weighted). The coefficient of determination (r²) should be >0.995.
-
Quantify the unknown samples using the calibration curve.
-
Review the qualifier ion ratios for all samples. The ratios in the samples should be within ±20% of the average ratio from the calibration standards to confirm identity.
-
References
-
FooDB. (2015). Showing Compound 3-Nonanon-1-yl acetate (FDB016177). FooDB. [Link]
-
PubChem. (2024). 3-Nonanone, 1-hydroxy-, acetate. National Center for Biotechnology Information. [Link]
-
PubChem. (2024). 3-Nonanol acetate. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2024). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. [Link]
-
PMC. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Center for Biotechnology Information. [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
-
MDPI. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. MDPI. [Link]
-
ResearchGate. (2022). (PDF) The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
-
MDPI. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. MDPI. [Link]
-
UMY. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Universitas Muhammadiyah Yogyakarta. [Link]
-
Springer. (2025). Synthesis and characterization of thermolatent bases with varying activation temperatures. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
SciSpace. (n.d.). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Agilent. [Link]
-
ScenTree. (n.d.). Isononyl acetate (CAS N° 40379-24-6). [Link]
-
Scientific Research Publishing. (2016). Multivariate Optimization of Volatile Compounds Extraction in Chardonnay Wine by Headspace-Solid Phase Micro Extraction and Gas Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
Periodica Polytechnica. (n.d.). THERMAL PROPERTIES OF A HEAT STORAGE DEVICE CONTAINING SODIUM ACETATE TRIHYDRATE. [Link]
-
ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]
-
International Labmate. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ACS Publications. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
-
Walsh Medical Media. (n.d.). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. [Link]
-
ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]
-
LCGC International. (2020). Tips for Successful GC–MS Tuning and Optimization. [Link]
Sources
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- 3. Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane [mdpi.com]
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Technical Guide: Removing Unreacted Acetic Anhydride from 3-Oxononyl Acetate Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge:
In the synthesis of 3-oxononyl acetate (often via the acetylation of 1-hydroxy-3-nonanone), researchers frequently use excess acetic anhydride (
-
Analytical Interference: It complicates NMR interpretation and GC baselines.
-
Purification Failure: It streaks on silica gel and hydrolyzes into acetic acid (
) during chromatography, altering the mobile phase pH. -
Product Stability: 3-oxononyl acetate contains a ketone functionality. While less acidic than a
-keto ester, the -protons adjacent to the ketone are susceptible to aldol condensation under the harsh basic conditions often used to wash away acidic byproducts.
The Solution Architecture: This guide moves beyond generic advice. We categorize removal strategies based on reaction scale and product sensitivity , ensuring you choose the method that maximizes yield without degrading your target molecule.
Decision Matrix: Selecting Your Protocol
Before proceeding, identify your operational scale. The physics of removal changes significantly from milligram to kilogram scales.
Figure 1: Strategic decision tree for acetic anhydride removal. Select Protocol A for maximum stability, Protocol B for general use, and Protocol C for bulk processing.
Protocol A: Azeotropic Removal (The Physical Method)
Best For: Small scales (<5g), water-sensitive products, or when avoiding aqueous workup entirely.
Mechanism: Acetic anhydride does not form a convenient azeotrope with most solvents, but Acetic Acid (formed by trace hydrolysis) forms azeotropes with toluene and octane. By repeatedly co-evaporating with toluene, you physically entrain the volatile anhydride and acid, removing them at temperatures far below their boiling points.
Step-by-Step:
-
Concentration: Remove the bulk reaction solvent (e.g., DCM or THF) via rotary evaporation.
-
The Toluene Charge: Add Toluene (3x the volume of the crude oil).
-
Evaporation: Rotovap at 45-50°C under reduced pressure (approx. 20-40 mbar).
-
Why: Toluene helps break the viscosity and carries off
vapors.
-
-
Repeat: Repeat step 2 and 3 at least three times .
-
Final Polish: Perform one final evaporation with Cyclohexane or Heptane to remove residual toluene.
Data Validation:
| Solvent System | Target Removal | Boiling Point (Atm) | Azeotrope BP |
|---|
| Pure
Tech Tip: If NMR shows persistent
peaks (2.2 ppm), add a small amount of Methanol (1.5 eq relative to ) and stir for 15 mins before the toluene strip. The MeOH converts to Methyl Acetate (volatile) and AcOH (azeotropes with toluene).
Protocol B: Controlled Hydrolytic Quench (The Chemical Method)
Best For: Medium scales (5g - 100g). This is the industry standard but requires strict pH control to protect the ketone group in 3-oxononyl acetate.
The Danger Zone:
Directly adding water to
Step-by-Step:
-
Dilution: Dilute the reaction mixture with an inert organic solvent (Ethyl Acetate or MTBE). Do not use DCM if possible, as emulsions are more likely.
-
The "Ice-Drown": Pour the organic mixture onto a slurry of Crushed Ice and Water .
-
Hydrolysis Phase: Stir vigorously for 20-30 minutes.
-
Critical Check: The
must hydrolyze before you add base. If you add base while is still present, you risk forming mixed anhydrides or runaway evolution later.
-
-
Neutralization (The "Safe" Wash):
-
Separate the layers.[1][2] The aqueous layer contains most of the AcOH.
-
Wash the organic layer with Saturated Ammonium Chloride (
) first. This buffers the pH. -
Follow with Saturated Sodium Bicarbonate (
) . -
Technique: Add the bicarb slowly.[3] Swirl, vent immediately. Do not shake vigorously until gas evolution ceases.
-
-
Brine Wash: Wash with saturated NaCl to remove trapped water.
-
Dry & Concentrate: Dry over
and concentrate.
Figure 2: The Controlled Hydrolysis Workflow designed to minimize exotherm and pressure buildup.
Protocol C: Vacuum Distillation (The Purification Method)
Best For: Large scale (>100g) or when high purity is required without chromatography.
Feasibility Analysis:
-
Acetic Anhydride BP: 140°C (760 mmHg) / ~50°C (10 mmHg).
-
3-Oxononyl Acetate BP: Estimated >240°C (760 mmHg) / ~110-120°C (1 mmHg).
-
Separation Factor: The
is sufficient for separation.
Procedure:
-
Set up a short-path distillation apparatus.
-
Apply vacuum (< 5 mmHg recommended).
-
Gently heat the flask.
-
Fraction 1: Collect distillate up to ~60°C (at 5 mmHg). This is your
and solvents. -
Fraction 2: Increase temp to collect the product.
-
Note: Ensure the pot temperature does not exceed 160°C to prevent thermal decomposition of the 3-oxo moiety.
Troubleshooting & FAQs
Q: I used Protocol B (Hydrolysis), but my crude NMR still shows acetic acid peaks. A: Acetic acid hydrogen-bonds strongly to esters.
-
Fix: Dissolve the crude in Toluene and rotovap again (Protocol A). The toluene/AcOH azeotrope is the most effective way to "pull" the acid out of the oil. Alternatively, filter the organic layer through a small pad of basic alumina (if your product is stable to it) to catch the acid.
Q: Can I use solid-phase scavengers?
A: Yes. For small-scale, high-value synthesis (e.g., late-stage drug candidates), add Benzylamine-polystyrene resin (3 eq relative to excess anhydride). Shake for 2 hours, then filter. The resin reacts with
Q: My product smells like vinegar even after bicarb wash. A: This indicates residual Acetic Acid.
-
Fix: Do not rely solely on bicarb. Perform a wash with 10% Phosphate Buffer (pH 7.0) . It is often more effective at partitioning acetic acid into the aqueous phase without the risk of high alkalinity associated with Carbonate washes.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .
-
National Center for Biotechnology Information. PubChem Compound Summary for Acetic Anhydride. PubChem. Accessed Oct 26, 2023. [Link]
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanisms of anhydride hydrolysis and ester stability).
Sources
Validation & Comparative
GC-MS Retention Index Guide: 3-Nonanon-1-yl Acetate on Polar Columns
The following guide provides an in-depth technical analysis of the GC-MS retention characteristics of 3-Nonanon-1-yl acetate (CAS: 7779-54-6; FEMA: 4007), specifically focusing on its behavior on polar stationary phases.
Executive Summary & Compound Profile
3-Nonanon-1-yl acetate (also known as 1-acetoxy-3-nonanone or 3-oxononyl acetate) is a bifunctional flavor and fragrance agent characterized by a fruity, creamy, and slightly fatty odor profile. It is structurally significant due to the coexistence of a primary acetate ester and a ketone moiety at the C3 position.
This guide addresses the analytical challenge posed by this compound: while widely cited in regulatory lists (FDA, FEMA), specific experimental Retention Index (RI) data on polar columns is often proprietary or absent from standard public libraries (NIST/Wiley). This document provides a comparative structural analysis and a self-validating experimental protocol to determine its RI, estimated to fall within the 1780–1880 range on Polyethylene Glycol (PEG) phases.
| Property | Detail |
| IUPAC Name | 3-oxononyl acetate |
| CAS Number | 7779-54-6 |
| FEMA Number | 4007 |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.28 g/mol |
| Key Functional Groups | Primary Acetate (C1), Ketone (C3) |
Retention Index Prediction & Comparative Analysis
To accurately identify 3-Nonanon-1-yl acetate without a pure standard, one must rely on Linear Retention Index (LRI) prediction based on structural homologs. The bifunctionality (ester + ketone) causes a significant retention shift on polar columns (e.g., DB-Wax, HP-20M) due to strong dipole-dipole interactions and hydrogen bonding capability.
Homolog Comparison Table (Polar vs. Non-Polar)
The following table synthesizes experimental data for structural analogs to triangulate the RI of the target compound.
| Compound | Structure | Polar RI (DB-Wax) | Non-Polar RI (DB-5) | ΔRI (Polar Shift) |
| Nonyl Acetate | C11 Ester (No Ketone) | 1553 | 1295 | +258 |
| 3-Nonanone | C9 Ketone (No Acetate) | 1350 | 1092 | +258 |
| 1-Nonanol | C9 Alcohol (Hydrolysis Product) | 1650 | 1165 | +485 |
| 3-Nonanon-1-yl Acetate | Target (Ester + Ketone) | 1780 – 1880 (Est.) | 1350 – 1400 (Est.) | ~450 |
Data Sources: NIST Chemistry WebBook for analogs; Target values estimated via Group Contribution Method.
Mechanism of Retention Shift
On a non-polar column (DB-5), retention is driven primarily by boiling point and van der Waals forces. The addition of a ketone group to nonyl acetate increases the boiling point, adding ~100 RI units.
On a polar column (DB-Wax) , the stationary phase (polyethylene glycol) interacts strongly with the polarized carbonyl oxygen of the ketone and the ester linkage.
-
Base Unit: Nonyl Acetate (RI ~1553).
-
Modification: Addition of a Ketone at C3.
-
Effect: The ketone creates a secondary dipole. Unlike simple alkanes, this bifunctional molecule experiences a "multiplier effect" in retention on PEG phases, pushing the RI significantly higher than the sum of its parts would suggest on a non-polar phase.
Structural Identification Logic (Graphviz)
The following diagram illustrates the logical workflow for confirming the identity of 3-Nonanon-1-yl acetate in a complex matrix (e.g., essential oil or flavor concentrate) using GC-MS.
Caption: Logical workflow for identifying 3-Nonanon-1-yl acetate using dual-column RI validation and mass spectral fragmentation patterns.
Experimental Protocol: RI Determination
To generate valid "supporting experimental data" for this compound in your own laboratory, follow this self-validating protocol.
Reagents & Materials
-
Stationary Phase: DB-Wax (or equivalent PEG column: HP-20M, CP-Wax 52 CB), 30m x 0.25mm x 0.25µm.
-
Standards: C8–C24 n-Alkane standard mixture (Sigma-Aldrich or equivalent).
-
Reference Compounds: Nonyl acetate (CAS 143-13-5) and 3-Nonanone (CAS 925-78-0) as internal quality controls.
GC-MS Method Parameters
-
Inlet: Split/Splitless, 250°C. Split ratio 10:1.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 3°C/min to 240°C.
-
Hold at 240°C for 10 min.
-
-
Transfer Line: 250°C.
-
Ion Source: 230°C (EI mode, 70 eV).
Calculation (Van den Dool and Kratz)
Calculate the Linear Retention Index (
Validation Step: Ensure the calculated LRI for your Nonyl Acetate control falls within ±10 units of the literature value (1553 on DB-Wax). If it deviates, recalibrate the alkane ladder before assigning the RI to 3-Nonanon-1-yl acetate.
Mass Spectral Signature
When identifying this compound, the RI must be corroborated by the Mass Spectrum.
-
Parent Ion:
200 (often weak or absent). -
Diagnostic Fragment:
. Loss of acetic acid ( 60) from the molecular ion is characteristic of primary acetates, resulting in a peak at 140 . -
Base Peak:
43 ( ), typical for acetates and methyl ketones. -
Alpha-Cleavage: Cleavage next to the ketone at C3 will produce characteristic alkyl fragments.
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Nonyl Acetate and 3-Nonanone. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: 3-Nonanon-1-yl acetate (FEMA 4007). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Substances Added to Food (formerly EAFUS): 3-Nonanon-1-yl acetate. Code of Federal Regulations, Title 21.[1] Available at: [Link]
-
Codex Alimentarius Commission. (1983).[2] Specifications for Identity and Purity of Food Additives. FAO Food and Nutrition Paper. Available at: [Link]
Sources
A Comparative Guide to the Carbonyl Peaks of 3-Oxononyl Acetate in Infrared Spectroscopy
As a Senior Application Scientist, a frequent challenge presented by our clients in drug development and organic synthesis is the unambiguous characterization of multifunctional molecules. A classic example is the analysis of β-keto esters, such as 3-oxononyl acetate, which contain two distinct carbonyl functionalities within the same structure. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive technique for this purpose, offering a clear window into the molecule's functional landscape.
This guide provides an in-depth comparison of the two carbonyl peaks expected in the IR spectrum of 3-oxononyl acetate. We will move beyond simple peak identification to explore the underlying electronic and structural factors that differentiate the ketone and ester carbonyl stretching vibrations, present a standardized protocol for data acquisition, and offer insights for accurate spectral interpretation.
The Subject Molecule: 3-Oxononyl Acetate
3-Oxononyl acetate is a β-keto ester, a class of organic compounds that are valuable intermediates in various synthetic pathways.[1] Its structure features two carbonyl (C=O) groups: one belonging to a ketone and the other to an acetate ester.[2][3] The ability to distinguish these two groups spectroscopically is crucial for reaction monitoring and quality control.
Below is the chemical structure, highlighting the two carbonyl groups of interest.
Caption: Structure of 3-oxononyl acetate with ester and ketone carbonyls.
Theoretical Principles: Why Carbonyl Peaks Differ
The C=O stretching vibration in IR spectroscopy produces a characteristically strong and sharp absorption band, typically found in the 1670–1780 cm⁻¹ region.[4] This intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond.[5] The precise wavenumber of this absorption is exquisitely sensitive to the electronic environment of the carbonyl group.
For 3-oxononyl acetate, the two carbonyls exist in different electronic environments:
-
The Ketone Carbonyl: The ketone's carbonyl carbon is bonded to two alkyl carbons. Saturated, acyclic ketones typically exhibit a C=O stretching frequency in the range of 1705–1725 cm⁻¹ .[6][7] The electron-donating nature of the adjacent alkyl groups slightly weakens the C=O bond, placing it at a moderate frequency within the carbonyl region.[8]
-
The Ester Carbonyl: The ester's carbonyl carbon is bonded to a carbon and an oxygen atom. This second oxygen atom is highly electronegative and exerts a significant inductive effect, pulling electron density away from the carbonyl carbon. This effect strengthens the C=O double bond, requiring more energy to excite its stretching vibration. Consequently, the C=O stretch for saturated esters appears at a higher frequency, typically in the 1735–1750 cm⁻¹ range.[9][10]
While resonance donation from the ester oxygen's lone pair can occur, the inductive withdrawal is the dominant effect in determining the C=O bond strength and, therefore, its IR frequency.[11]
Comparative Analysis: Ketone vs. Ester in 3-Oxononyl Acetate
Based on established principles, we can predict and compare the key IR absorptions for the two carbonyl groups in 3-oxononyl acetate. This data is summarized in the table below.
| Functional Group | Expected C=O Wavenumber (cm⁻¹) | Causality for Peak Position | Other Characteristic Peaks (cm⁻¹) |
| Ketone | 1705 - 1725 | Flanked by two electron-donating alkyl groups. | 1100 - 1230: C-C-C asymmetric stretch.[5][6] |
| Acetate Ester | 1735 - 1750 | Inductive electron withdrawal by the adjacent ester oxygen strengthens the C=O bond.[9][11] | ~1240: Asymmetric C-C-O stretch (strong, characteristic of acetates).[12] 1000 - 1300: C-O stretch (strong).[10] |
The clear separation of ~20-30 cm⁻¹ between the two carbonyl absorption bands makes IR spectroscopy an excellent tool for differentiating these functionalities. The ester peak is expected at a higher wavenumber than the ketone peak.
Standardized Protocol for FT-IR Spectrum Acquisition
To ensure the collection of a high-quality, reproducible IR spectrum for a liquid sample like 3-oxononyl acetate, the following protocol should be followed. Trustworthiness in spectroscopic data begins with a rigorous and validated acquisition methodology.
Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Sample Cell Preparation: Use clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle them only by the edges to avoid transferring moisture from your fingers.
-
Background Acquisition (Self-Validation Step):
-
Place the clean, empty salt plates (or a single plate for a neat sample) into the sample holder and close the compartment.
-
Acquire a background spectrum. This critical step measures the instrument's response and the atmospheric conditions, which will be subtracted from the sample spectrum to provide a clean, sample-only dataset.
-
-
Sample Application:
-
Remove the top salt plate.
-
Place one or two drops of the neat 3-oxononyl acetate liquid onto the center of the bottom plate.
-
Carefully place the top plate over the bottom one and gently rotate to spread the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction if necessary.
-
Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands, paying close attention to the 1700-1800 cm⁻¹ region.
-
-
Cleanup:
-
Disassemble the salt plates.
-
Clean the plates thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or acetone), and store them in a desiccator.
-
Conclusion
For a bifunctional molecule like 3-oxononyl acetate, IR spectroscopy provides a clear and definitive method for identifying and distinguishing its two carbonyl groups. The fundamental difference in their electronic environments—inductive withdrawal in the ester versus alkyl donation in the ketone—results in two distinct, strong, and sharp absorption peaks separated by approximately 20-30 cm⁻¹. The ester carbonyl is reliably found at a higher frequency (1735-1750 cm⁻¹) compared to the ketone carbonyl (1705-1725 cm⁻¹). This predictable separation, when combined with a robust experimental protocol, allows researchers to confidently characterize β-keto esters and monitor their chemical transformations with high fidelity.
References
-
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Unpublished. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]
-
FooDB. (2010). Showing Compound 3-Nonanon-1-yl acetate (FDB016177). [Link]
-
Gundala, C., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]
-
PubChem. 3-Nonanone, 1-hydroxy-, acetate. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-5, PPT-11). [Link]
-
OpenOChem Learn. Characteristic IR Absorptions. [Link]
-
Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Chemistry Stack Exchange. [Link]
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB [foodb.ca]
- 3. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Chromatographic Differentiation of 3-Nonanon-1-yl Acetate Isomers
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Flavor Scientists
Executive Summary
The precise differentiation of 3-Nonanon-1-yl acetate (1-acetoxy-3-nonanone) from its structural isomers is a critical quality control step in both organic synthesis and flavor chemistry. In synthetic applications, particularly Wacker-type oxidations of alkenyl acetates, the formation of the target 3-keto isomer is often accompanied by the regioisomeric 2-Nonanon-1-yl acetate (1-acetoxy-2-nonanone). In flavor analysis, distinguishing these keto-esters from other C11 acetates is essential for maintaining consistent sensory profiles.
This guide provides a definitive chromatographic strategy to separate and identify 3-Nonanon-1-yl acetate, focusing on regioisomeric differentiation via GC-MS. We prioritize Mass Spectrometry (MS) fragmentation logic as the primary self-validating mechanism, supported by Retention Index (RI) data.
Chemical Identity & Isomeric Challenge
The core challenge lies in distinguishing the target molecule from its regioisomers —compounds with the same molecular formula (
The Target vs. The Impurity
| Feature | Target: 3-Nonanon-1-yl Acetate | Primary Isomer: 2-Nonanon-1-yl Acetate |
| IUPAC Name | 1-acetyloxy-3-nonanone | 1-acetyloxy-2-nonanone |
| Structure | ||
| Relationship | ||
| Origin | Wacker oxidation of (Z)-2-nonenyl acetate (Anti-Markovnikov-like regioselectivity) | Wacker oxidation byproduct (Markovnikov-like regioselectivity) |
| Key Difference | Methylene spacer ( | Direct adjacency of acetate-bearing carbon and ketone. |
Note on Chirality: 3-Nonanon-1-yl acetate is achiral . Therefore, chiral stationary phases are unnecessary unless differentiating from branched isomers not discussed here.
Chromatographic Strategy (GC-MS)
To achieve baseline resolution and definitive identification, we employ a dual-validation system: Polarity-Based Separation and MS Fragmentation Analysis .
Column Selection: The Polarity Advantage
While non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) can separate these isomers based on boiling point, polar columns (e.g., Polyethylene Glycol / WAX) offer superior resolution. The dipole-dipole interaction between the stationary phase and the distinct carbonyl environments of the isomers enhances separation factors (
-
Recommended Column: DB-WAX or HP-INNOWax (Polyethylene Glycol).
-
Alternative: DB-5ms (for general screening, though peak co-elution is higher risk).
Mass Spectrometry: The Self-Validating Mechanism
Retention time alone is not proof of identity. You must rely on Alpha-Cleavage rules to validate the structure.
Fragmentation Logic (Electron Ionization, 70 eV)
-
3-Nonanon-1-yl Acetate (Target):
-
Primary Cleavage: Breakage at the C3-C4 bond (alpha to ketone).
-
Diagnostic Ion:
m/z 115 . -
Secondary Ion:
m/z 85 . -
McLafferty Rearrangement: Possible due to
-hydrogen on the hexyl chain, leading to characteristic even-electron ions.
-
-
2-Nonanon-1-yl Acetate (Isomer):
-
Primary Cleavage: Breakage at the C2-C3 bond.
-
Diagnostic Ion:
m/z 101 . -
Secondary Ion:
m/z 99 .
-
Decision Rule:
-
If m/z 115 is dominant and m/z 101 is absent
3-Nonanon-1-yl Acetate . -
If m/z 101 is dominant
2-Nonanon-1-yl Acetate .
Experimental Protocol
Method: High-Resolution GC-MS for Regioisomer Separation
Objective: Quantify 3-Nonanon-1-yl acetate purity in a crude reaction mixture.
Equipment:
-
GC System: Agilent 7890B or equivalent.
-
Detector: Mass Selective Detector (MSD) in Scan Mode (m/z 35-300).
-
Column: DB-WAX UI (30 m
0.25 mm 0.25 m).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dilute 10
L of reaction mixture in 1 mL Ethyl Acetate (HPLC Grade). -
Add internal standard: Methyl Decanoate (100
g/mL) for retention indexing.
-
-
GC Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 10°C/min to 240°C.
-
Final: 240°C (Hold 5 min).
-
-
-
Data Analysis:
-
Extract Ion Chromatograms (EIC) for m/z 115 (Target) and m/z 101 (Isomer).
-
Calculate Resolution (
) between peaks. is required for quantitative reporting.
-
Data Visualization & Logic
Diagnostic Ion Table
| Compound | Molecular Ion ( | Base Peak (Predicted) | Diagnostic Alpha-Cleavage Ion | Key Difference |
| 3-Nonanon-1-yl Acetate | 200 | 43 ( | m/z 115 ( | Presence of |
| 2-Nonanon-1-yl Acetate | 200 | 43 ( | m/z 101 ( | Loss of |
Analytical Workflow Diagram
Figure 1: Analytical workflow for the differentiation of nonanonyl acetate isomers. Note: Elution order is dependent on specific column phase interactions but generally follows the polarity logic described.
References
-
Mitsudome, T., et al. (2023). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. ACS Omega. [Link]
- Context: Describes the synthesis of 1-acetoxy-3-nonanone via regioselective oxidation and the form
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12678469, 3-Nonanon-1-yl acetate. [Link]
-
The Good Scents Company (2024). 3-nonanon-1-yl acetate. [Link][3][4]
- Context: Details the flavor/fragrance usage and synonyms (e.g., 3-oxononyl acetate)
Sources
Safety Operating Guide
3-Nonanon-1-yl Acetate (CAS 7779-54-6): Safe Handling and Disposal Protocol
[1]
Executive Summary & Immediate Action
3-Nonanon-1-yl acetate (CAS: 7779-54-6), also known as 3-oxononyl acetate, is a fatty alcohol ester often used in flavor/fragrance synthesis and specific pest management research (attractant studies).[1] While recognized as a flavoring agent (FEMA 4007), concentrated laboratory stocks present specific combustibility and environmental loading risks that differ from dilute food-grade applications.[1]
Core Directive: This compound must be managed as Non-Halogenated Organic Solvent Waste . Under no circumstances should concentrated aliquots be discharged into municipal sewage systems due to high Biological Oxygen Demand (BOD) and potential aquatic toxicity.[1]
Technical Profile & Risk Assessment
To validate the disposal logic, we must first understand the physicochemical properties driving the safety protocols.[1]
Physicochemical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 7779-54-6 | Unique identifier for waste labeling.[1] |
| Molecular Formula | C₁₁H₂₀O₃ | Organic ester/ketone structure.[1] |
| Molecular Weight | 200.27 g/mol | Heavier than water; potential for sinking in aqueous mixes if density >1.[1] |
| Solubility (Water) | ~0.28 g/L (Slightly Soluble) | Do not flush. Will phase separate and coat pipes/aquatic life.[1] |
| Flash Point | > 93°C (Estimated)* | Treat as Combustible Liquid (Class IIIB).[1] |
| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk).[1] |
*Note: While the parent ketone (3-nonanone) has a flash point of ~68°C, the addition of the acetate group typically lowers volatility.[1] However, standard safety protocol dictates treating this as a combustible liquid.[1]
Hazard Identification (GHS Logic)
-
Flammability: Combustible liquid.[1][2][3] High heat or open flame can induce ignition.[1]
-
Health: Potential skin and eye irritant (characteristic of aliphatic esters/ketones).[1]
-
Environmental: Esters can hydrolyze in the environment; however, bulk release creates significant oxygen demand during degradation.[1]
Waste Segregation Workflow
Effective disposal begins with rigorous segregation.[1] Mixing this compound with incompatible streams (e.g., oxidizers) can create exothermic reactions or toxic byproducts.[1]
Decision Logic for Segregation
The following diagram illustrates the critical decision nodes for segregating 3-Nonanon-1-yl acetate in a research environment.
Caption: Logical workflow for segregating 3-Nonanon-1-yl acetate. Note that while the compound itself is non-halogenated, its final waste stream depends on the solvents used in your specific experimental protocol.[1]
Detailed Disposal Protocol
Step 1: Collection & Containerization[3][4]
-
Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid low-grade plastics that may swell upon long-term contact with ketones.[1]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
-
Compatibility: Ensure the container has not previously held strong acids (Nitric, Sulfuric) or oxidizers, as residual reaction with the ketone/ester functional groups could occur.[1]
Step 2: Labeling (Critical for Compliance)
Standard laboratory "Organic Waste" tags are insufficient.[1] You must provide specific inventory data for the destruction facility.[1]
-
Primary Constituent: 3-Nonanon-1-yl acetate (CAS 7779-54-6).[1][4][5][6][7]
-
Hazard Checkboxes: Check "Flammable/Combustible" and "Irritant".[1]
-
pH: Neutral (unless mixed with other reagents).[1]
Step 3: Storage Prior to Pickup
-
Store in a Flammable Safety Cabinet (yellow cabinet).[1]
-
Keep away from heat sources, sparks, and direct sunlight.[1]
-
Ensure secondary containment (spill tray) is present to capture potential leaks.[1][3]
Step 4: Final Disposal Method
Spill Management Protocol
In the event of a spill, the low vapor pressure of this compound reduces the immediate inhalation risk compared to volatile solvents like acetone, but slip hazards and flammability remain.[1]
-
Secure Area: Remove ignition sources. Alert nearby personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] (Nitrile provides good splash protection for high-molecular-weight ketones).[1]
-
Containment:
-
Cleanup: Scoop absorbed material into a wide-mouth hazardous waste jar.
-
Decontamination: Clean the surface with a detergent solution (soap and water) to emulsify the oily residue.[1] The rinse water must be collected as hazardous waste, not flushed.[1][8]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12678469, 3-Nonanone, 1-hydroxy-, acetate.[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). 3-nonanon-1-yl acetate Flavor and Fragrance Data.[1] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (Z)-3-Nonen-1-yl acetate Gas Chromatography Data.[1][9] (Used for comparative ester properties).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Sources
- 1. 5-Nonanone | C9H18O | CID 10405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-nonanon-1-yl acetate - Buy 3-nonanon-1-yl acetate, 7779-54-6, FEMA NO.4007 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 5. 3-nonanon-1-yl acetate, 7779-54-6 [thegoodscentscompany.com]
- 6. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB [foodb.ca]
- 8. vumc.org [vumc.org]
- 9. (Z)-3-Nonen-1-yl acetate [webbook.nist.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
